3-Amino-1-(2-(2-methoxyethoxy)ethyl)pyridin-2(1h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(2-(2-methoxyethoxy)ethyl)pyridin-2(1h)-one is a chemical compound with a unique structure that includes a pyridinone ring substituted with an amino group and a 2-(2-methoxyethoxy)ethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2-(2-methoxyethoxy)ethyl)pyridin-2(1h)-one typically involves the following steps:
Formation of the Pyridinone Ring: The pyridinone ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2-pyridone derivatives.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using reagents like ammonia or amines.
Attachment of the 2-(2-methoxyethoxy)ethyl Side Chain: This step involves the alkylation of the pyridinone ring with 2-(2-methoxyethoxy)ethyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and pressure conditions to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(2-(2-methoxyethoxy)ethyl)pyridin-2(1h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted pyridinone compounds.
Scientific Research Applications
3-Amino-1-(2-(2-methoxyethoxy)ethyl)pyridin-2(1h)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Amino-1-(2-(2-methoxyethoxy)ethyl)pyridin-2(1h)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-(2-hydroxyethyl)pyridin-2(1h)-one
- 3-Amino-1-(2-methoxyethyl)pyridin-2(1h)-one
- 3-Amino-1-(2-ethoxyethyl)pyridin-2(1h)-one
Uniqueness
3-Amino-1-(2-(2-methoxyethoxy)ethyl)pyridin-2(1h)-one is unique due to the presence of the 2-(2-methoxyethoxy)ethyl side chain, which imparts specific chemical and physical properties. This side chain can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C10H16N2O3 |
---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
3-amino-1-[2-(2-methoxyethoxy)ethyl]pyridin-2-one |
InChI |
InChI=1S/C10H16N2O3/c1-14-7-8-15-6-5-12-4-2-3-9(11)10(12)13/h2-4H,5-8,11H2,1H3 |
InChI Key |
YLRVEKWSHXEKNJ-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCN1C=CC=C(C1=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.